REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[C:12](=[O:15])[CH2:13][Cl:14].[BH4-].[Na+].C(O)(=O)C>C(O)C>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][C:7](=[O:11])[NH:8]2)=[CH:4][C:3]=1[CH:12]([OH:15])[CH2:13][Cl:14] |f:1.2|
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C2CC(NC2=C1)=O)C(CCl)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
15.5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
under stirring for about 15 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
The temperature is kept at 15-20° C. during the addition
|
Type
|
WAIT
|
Details
|
after that the mixture is left
|
Type
|
TEMPERATURE
|
Details
|
refluxed (approx. 85° C.) for 1 hr 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed a further 30 min
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C
|
Type
|
FILTRATION
|
Details
|
The suspension is filtered
|
Type
|
WASH
|
Details
|
washed with ethanol and heptane
|
Type
|
CUSTOM
|
Details
|
The solid product is dried under vacuum at a temperature of 60° C.
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Type
|
CUSTOM
|
Details
|
177 g (88% molar yield)
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C2CC(NC2=C1)=O)C(CCl)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |